molecular formula C8H9NO4 B146714 1,4-Dimethoxy-2-nitrobenzene CAS No. 89-39-4

1,4-Dimethoxy-2-nitrobenzene

Cat. No.: B146714
CAS No.: 89-39-4
M. Wt: 183.16 g/mol
InChI Key: UPTOWXNJLZJTGD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzene, where two methoxy groups are attached to the 1 and 4 positions, and a nitro group is attached to the 2 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,4-Dimethoxy-2-nitrobenzene serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and reductions makes it a versatile building block in synthetic chemistry.

Reaction TypeProducts Formed
Reduction1,4-Dimethoxy-2-aminobenzene
Nucleophilic SubstitutionVarious substituted derivatives depending on the nucleophile used

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions and as a probe in biochemical assays. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties. For example, studies have shown that compounds derived from this nitrobenzene exhibit significant antioxidant activity and can inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases .

Medicinal Chemistry

The compound is being researched for its potential therapeutic properties. It acts as a precursor in synthesizing various medicinal compounds that target specific biological pathways. The structural features of this compound allow for modifications that can enhance pharmacological activity .

Industrial Applications

In the industrial sector, this compound is used in producing dyes and pigments due to its vibrant color properties. Its derivatives also find applications in synthesizing specialty chemicals used across different industries.

Case Study 1: Antioxidant Properties

A study focused on synthesizing derivatives of this compound demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, revealing that certain derivatives exhibited comparable efficacy to well-known antioxidants like ascorbic acid .

Case Study 2: Cholinesterase Inhibition

Research has shown that some derivatives derived from this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This property suggests potential applications in developing therapeutic agents for neurodegenerative conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Biological Activity

1,4-Dimethoxy-2-nitrobenzene (CAS Number: 89-39-4) is an organic compound with significant biological activity. Its structure includes two methoxy groups and a nitro group attached to a benzene ring, which contributes to its reactivity and potential applications in medicinal chemistry. This article reviews the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉NO₄
  • Molecular Weight : 183.16 g/mol
  • Melting Point : 72°C
  • Boiling Point : 169°C at 13 mmHg
  • Density : 1.226 g/cm³
  • LogP : 2.135 (indicating moderate lipophilicity)

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. In a study involving various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Antiparasitic Activity

A notable study explored the efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. The compound was tested in vitro and demonstrated significant inhibitory effects on the amastigote forms of the parasite. Docking studies suggested that it interacts with leishmanial tubulin, potentially disrupting cellular functions critical for parasite survival .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells (MCF-7), the compound triggered cell death via reactive oxygen species (ROS) generation and mitochondrial dysfunction. The observed IC50 values ranged from 10 to 30 µM, indicating its potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of this compound to cultures of Leishmania infantum. The results indicated a dose-dependent reduction in parasite viability, with a maximum effect observed at concentrations above 50 µM. The study highlighted the compound's potential as a lead for developing new antiparasitic drugs .

Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed that treatment for 24 hours resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntiparasiticSignificant inhibition of Leishmania infantum amastigotes
CytotoxicityInduces apoptosis in MCF-7 cancer cells

Properties

IUPAC Name

1,4-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTOWXNJLZJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058987
Record name Benzene, 1,4-dimethoxy-2-nitro-
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-39-4
Record name 1,4-Dimethoxy-2-nitrobenzene
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Record name 2,5-Dimethoxynitrobenzene
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Record name 1,4-Dimethoxy-2-nitrobenzene
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Synthesis routes and methods

Procedure details

To a mixture of 100 ml concentrated nitric acid and 200 ml water is added 34.20 (0.30 mole) 1,4-dimethoxybenzene over a period of half an hour. After an additional fifteen minutes of stirring, the mixture is poured over ice. The resulting crystals are collected by filtration and crystallized from ethanol yielding bright yellow needles with a melting point of 68°-70° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
34.20
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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